molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No.: B2916023
CAS No.: 515832-73-2
M. Wt: 261.72
InChI Key: HUZMUIMUPSPNFU-UHFFFAOYSA-N
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Description

Historical Development of Thiophene Derivatives as Pharmacophores

The historical trajectory of thiophene derivatives in medicinal chemistry traces back to early recognition of their unique structural properties and biological potential. Thiophene has emerged as a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes, with the thiophene moiety being ranked fourth in United States Food and Drug Administration drug approval of small drug molecules. Over the last decade, approximately seven drug approvals have featured thiophene ring systems, demonstrating the sustained importance of this heterocyclic scaffold in pharmaceutical development. The evolution of thiophene-based medicinal chemistry has been characterized by systematic exploration of structural modifications and their corresponding biological effects.

The development of synthetic methodologies for thiophene derivatives has progressed significantly through various approaches including traditional reactions and modern synthetic strategies. Multicomponent reactions such as the Gewald reaction have been modified to develop one-pot synthesis of thiophene derivatives with varied substitution patterns, decreasing the quantity of synthetic processes while reducing waste and enhancing overall efficiency. These methodological advances have enabled researchers to explore diverse substitution patterns and functional group combinations, leading to the identification of numerous biologically active thiophene derivatives.

Historical analysis of thiophene-containing pharmaceuticals reveals that more than seventy-five percent of drugs in clinical use contain at least one heterocyclic ring in their chemical structure, with thiophene derivatives representing a significant portion of this category. The recognition of thiophene derivatives as useful intermediaries in various areas of science and industry has attracted both great academic interest and interest from the agrochemical, pharmaceutical, and dye industries. This historical foundation has established thiophene chemistry as a cornerstone of heterocyclic medicinal chemistry.

Significance of Thiophene Scaffolds in Drug Discovery

The significance of thiophene scaffolds in contemporary drug discovery stems from their versatile structural diversity and pharmacophoric properties. Analysis of United States Food and Drug Administration-approved drugs reveals that twenty-six drugs bearing the thiophene ring system have been approved under numerous pharmacological categories. The deeper analysis shows that out of twenty-six approved drugs, five were approved for treating inflammation conditions, four for cardiovascular applications, and four for neurological disorders. This distribution demonstrates the broad therapeutic applicability of thiophene-based pharmaceuticals across multiple disease areas.

The structural characteristics of thiophene that contribute to its medicinal significance include its electron-rich properties and bioisosteric capabilities, which augment the capacity to interact with diverse biological targets. The thiophene ring not only provides synthetically accessible modification sites within itself but is also considered an important pharmacophore for replacing existing functionalities in drug candidates. The sulfur atom in the thiophene ring serves as an excellent atom that enhances drug-receptor interaction by participating in additional hydrogen bonding interactions.

Therapeutic Category Number of Approved Drugs Representative Examples
Anti-inflammatory 5 Oliceridine, Tiaprofenic acid, Tenoxicam
Cardiovascular 4 Eprosartan, Prasugrel, Clopidogrel
Neurological 4 Parkinson's, Antipsychotic, Antiepileptic treatments
Anticancer 2 Relugolix, Raltitrexed
Glaucoma 2 Dorzolamide, Brinzolamide
Antimicrobial 2 Cefoxitin, Tioconazole

In structure-activity relationship studies, thiophene is explored as a bio-isosteric replacement for monosubstituted phenyl rings, improving physicochemical properties, metabolic stability, and binding affinity of parent compounds. The aromaticity and hydrophobicity of thiophenes enhance membrane permeability, thereby augmenting their efficacy as therapeutic agents across various applications. These properties make thiophene scaffolds particularly valuable for crossing biological barriers such as the blood-brain barrier, which is essential for neurological applications.

Position of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate in Contemporary Research

This compound occupies a distinctive position in contemporary thiophene research as a representative example of advanced functional group incorporation strategies. This compound is classified as a thiophene derivative featuring a five-membered heterocyclic structure containing sulfur, with its derivatives known for diverse biological activities. The compound's structural characteristics demonstrate sophisticated medicinal chemistry design principles, incorporating multiple reactive sites that enable diverse chemical transformations and biological interactions.

The synthetic approach to this compound typically involves multiple steps including formation of the thiophene core, introduction of the chloroacetyl group, and esterification reactions. Industrial production often employs continuous flow reactors to enhance yield and maintain consistent quality during synthesis. The compound's molecular structure features a thiophene ring that contributes to its unique chemical properties, including reactivity and potential biological activities.

Contemporary research applications of this compound demonstrate its versatility in chemical transformations and potential biological activities. The compound can participate in various chemical reactions including nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, hydrolysis reactions converting the ester group to a carboxylic acid, and reduction reactions that can reduce the chloroacetyl group to other functional groups. These reaction capabilities position the compound as a valuable intermediate for developing more complex therapeutic molecules.

Property Value Significance
Molecular Formula C₁₀H₁₂ClNO₃S Defines structural composition
Molecular Weight 261.73 g/mol Relevant for drug-like properties
Melting Point Data not specified Physical characterization parameter
Storage Temperature 2-8°C Stability requirements
Purity 95% Commercial availability standard

The mechanism of action of this compound is primarily attributed to its ability to interact with specific biological targets, with potential antimicrobial activity arising from disruption of bacterial cell wall synthesis or interference with enzymatic processes essential for microbial survival. Research continues to elucidate the exact molecular pathways involved in its biological effects, positioning this compound as an important subject for ongoing medicinal chemistry investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZMUIMUPSPNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that contains azido and nitro functional groups and has garnered interest for its applications in chemistry, biology, and medicine. It belongs to the class of benzodioxine derivatives and is also classified as a nitro compound, suggesting that it may exhibit biological activity due to the presence of the nitro group.

Scientific Applications
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine has several significant applications:

  • Precursor in Chemical Synthesis It serves as a precursor for synthesizing more complex compounds.
  • AMPA Receptor Antagonist ANQX, which contains 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine, functions as a photoreactive antagonist of AMPA receptors, which are a major subtype of ionotropic glutamate receptors (iGluRs) responsible for fast synaptic transmission in the brain. It can act as a biological probe, enabling researchers to irreversibly inactivate AMPA receptors and study their trafficking and function in various neuronal processes.
  • Bioorthogonal Reactions The azido group allows for bioorthogonal reactions, which enable selective labeling and tracking of biomolecules within living systems. The azido functionality has been utilized in various bioorthogonal applications, enhancing the compound's utility in biochemical research.
  • Antimicrobial/Anticancer Effects The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Mechanism of Action

The mechanism by which Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Substituent Variations in Thiophene Carboxylates

Key structural analogs include:

Compound Name Substituents (Position) Ester Group Key Functional Groups
Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate Chloroacetyl (2), Ethyl (5) Methyl (3) Chloroacetyl, amino
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) Cyano (4), Methyl (3) Ethyl (2) Amino, cyano
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate (2) Acetylamino (5), Cyano (4), Methyl (3) Ethyl (2) Acetylamino, cyano
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (1) Phenyl (5), Methyl (4) Ethyl (3) Amino, phenyl

Key Observations :

  • Chloroacetyl vs.
  • Ethyl vs. Methyl/Phenyl Substituents : The 5-ethyl group may improve lipophilicity relative to methyl or phenyl groups, influencing solubility and bioavailability .
  • Ester Group Position : Methyl esters (as in the target compound) typically hydrolyze slower than ethyl esters, affecting metabolic stability .

Critical Notes on Substituent Positioning

A notable discrepancy arises in , which describes a positional isomer (4-ethyl, 5-methyl) rather than the 5-ethyl variant. This highlights the sensitivity of compound properties to substituent placement:

  • Steric Effects : A 4-ethyl group could introduce steric hindrance near the ester group, altering reactivity .
  • Regioselectivity : Synthetic routes must ensure precise control over substituent positions to avoid unintended isomers .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate (CAS Number: 515832-73-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an ethyl group, a chloroacetyl group, and a carboxylate ester. Its molecular formula is C10H12ClNO3SC_{10}H_{12}ClNO_3S, with a molecular weight of approximately 261.72 g/mol. The compound is classified as an irritant and is used in various applications, including medicinal chemistry and agricultural sciences .

The biological activity of this compound can be attributed to its ability to undergo nucleophilic addition and elimination reactions. These reactions are critical in interactions with biological targets, potentially leading to antibacterial or antifungal effects. The presence of the chloroacetyl group suggests that the compound may act as an acylating agent, which can modify target proteins or enzymes within microbial cells.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thioacetamide derivatives have shown that structural modifications can enhance their efficacy against Gram-negative bacteria such as E. coli. These findings suggest that this compound may possess similar properties, warranting further investigation into its antibacterial effects .

Cytotoxicity and Pharmacological Potential

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the thiophene core can influence cytotoxicity levels. This suggests that this compound could be explored for its potential as an anticancer agent .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several thiophene derivatives, revealing that specific substitutions led to improved inhibition zones against E. coli. Although direct testing on this compound has not been published, its structural analogs showed promising results in inhibiting bacterial growth .
  • Cytotoxic Effects : In a comparative analysis of various thiophene-based compounds, researchers found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The findings suggest that the incorporation of chloroacetyl groups could enhance the therapeutic potential of these compounds .

Research Findings Summary

Study Focus Findings
Antibacterial ActivityRelated compounds show significant inhibition against E. coli; further testing needed for this compound .
CytotoxicityStructural modifications lead to varying cytotoxic effects on cancer cell lines; potential for anticancer activity identified .

Q & A

Q. What are the standard synthetic routes for Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling chloroacetyl chloride with a thiophene-3-carboxylate precursor containing a primary amine group. A common method includes:

  • Step 1 : Reacting 2-amino-5-ethylthiophene-3-carboxylate with chloroacetyl chloride in an inert atmosphere (e.g., Ar) using a base like triethylamine to neutralize HCl byproducts.
  • Step 2 : Purification via column chromatography or recrystallization.
  • Optimization : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or chloroform), and stoichiometric ratios (1:1.2 amine-to-chloroacetyl chloride) are critical for yields >85% .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • FTIR : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • NMR :
    • ¹H NMR : Signals at δ 2.5–3.0 ppm (ethyl group), δ 4.0–4.5 ppm (ester methyl), and δ 8.0–8.5 ppm (amide NH).
    • ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and ~170 ppm (chloroacetyl carbonyl).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃ClN₂O₃S: 289.0415) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) be minimized during synthesis?

  • Control Chloroacetyl Chloride Reactivity : Use slow dropwise addition to prevent localized excess, which can lead to hydrolysis of the ester group.
  • Solvent Selection : Anhydrous DMF or CHCl₃ minimizes water-induced side reactions.
  • Temperature : Maintain ≤25°C to avoid thermal decomposition of the chloroacetyl group .

Q. What strategies are employed to resolve contradictions in spectral data for structural confirmation?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between regioisomers (e.g., differentiating ethyl and methyl substituents on the thiophene ring).
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, particularly for resolving ambiguities in NOESY or ROESY data .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

this compound serves as a key intermediate for:

  • Thiazolo[3,2-a]pyrimidines : React with thiourea derivatives under basic conditions to form fused heterocycles with potential antimicrobial activity.
  • Spiro Compounds : Participate in cyclization reactions with ketones or aldehydes to generate spirocyclic frameworks for drug discovery .

Q. What analytical methods are recommended for quantifying impurities or degradation products?

  • HPLC-MS : Using a C18 column (gradient: 10–90% acetonitrile/water with 0.1% formic acid) to detect hydrolyzed products (e.g., free carboxylic acid) or dimerized byproducts.
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (40°C, 75% RH) to identify labile functional groups .

Q. How do steric and electronic effects influence the reactivity of the chloroacetyl group?

  • Steric Hindrance : The ethyl substituent at the 5-position of the thiophene ring reduces accessibility for nucleophilic attack at the amide carbonyl.
  • Electronic Effects : The electron-withdrawing chloroacetyl group enhances electrophilicity, facilitating reactions with amines or thiols in targeted derivatization .

Methodological Considerations

Q. What computational tools are used to predict the biological activity of derivatives?

  • Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level).
  • ADMET Prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP ~2.5, indicating moderate lipophilicity) .

Q. How are reaction yields improved in scale-up syntheses?

  • Flow Chemistry : Continuous processing reduces side reactions and improves heat dissipation.
  • Catalytic Methods : Use of DMAP (4-dimethylaminopyridine) as a catalyst for acyl transfer reactions increases efficiency .

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